N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride
Overview
Description
N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride is a chemical compound with the molecular formula C13H20ClFN2 and a molecular weight of 258.76 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride typically involves the reaction of 2-fluorobenzylamine with cyclohexane-1,4-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride
- N1-(2-Bromobenzyl)cyclohexane-1,4-diamine hydrochloride
- N1-(2-Methylbenzyl)cyclohexane-1,4-diamine hydrochloride
Uniqueness
N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs .
Biological Activity
N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexane ring substituted with a 2-fluorobenzyl group and two amine functional groups at the 1 and 4 positions. The presence of the fluorine atom enhances its binding affinity to biological targets, influencing its pharmacological properties.
The biological activity of this compound primarily involves interaction with specific molecular targets, including enzymes and receptors. Notably, it has been identified as a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular signaling pathways. The compound's mechanism may involve modulation of enzyme activity, leading to alterations in cell proliferation and survival.
Biological Activity
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, preliminary data suggest that it can effectively reduce cell viability in human cervix carcinoma (HeLa) and murine leukemia (L1210) cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against certain bacterial strains, suggesting potential applications in treating infections.
Table 1: Summary of Biological Activities
Detailed Research Findings
In a recent study examining the effects of this compound on cancer cells, researchers found that the compound significantly decreased cell proliferation rates at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. This suggests that the compound may serve as a lead candidate for further development as an anticancer agent.
Another study focused on its antimicrobial properties found that this compound exhibited significant inhibitory effects against Gram-positive bacteria, making it a potential candidate for developing new antibiotics.
Properties
IUPAC Name |
4-N-[(2-fluorophenyl)methyl]cyclohexane-1,4-diamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;/h1-4,11-12,16H,5-9,15H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCKDRWYQYGZMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=CC=C2F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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